2-[[Benzyl(butyl)amino]methyl]-4,6-ditert-butylphenol
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Overview
Description
2-[[Benzyl(butyl)amino]methyl]-4,6-ditert-butylphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a benzyl group, a butyl group, and two tert-butyl groups attached to a phenol ring
Preparation Methods
The synthesis of 2-[[Benzyl(butyl)amino]methyl]-4,6-ditert-butylphenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Friedel-Crafts Alkylation:
Aminomethylation: The reaction of the alkylated phenol with formaldehyde and benzylamine to introduce the benzyl(butyl)amino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
2-[[Benzyl(butyl)amino]methyl]-4,6-ditert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the benzyl(butyl)amino group, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[[Benzyl(butyl)amino]methyl]-4,6-ditert-butylphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[[Benzyl(butyl)amino]methyl]-4,6-ditert-butylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the benzyl(butyl)amino group can interact with hydrophobic pockets. These interactions can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
2-[[Benzyl(butyl)amino]methyl]-4,6-ditert-butylphenol can be compared with similar compounds such as:
4-tert-Butylphenol: Lacks the benzyl(butyl)amino group, making it less versatile in terms of chemical reactivity.
2,6-Di-tert-butylphenol: Similar structure but lacks the benzyl(butyl)amino group, limiting its applications in biological studies.
Benzylamine: Contains the benzylamino group but lacks the phenol and tert-butyl groups, reducing its stability and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability, reactivity, and versatility for various applications.
Properties
IUPAC Name |
2-[[benzyl(butyl)amino]methyl]-4,6-ditert-butylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO/c1-8-9-15-27(18-20-13-11-10-12-14-20)19-21-16-22(25(2,3)4)17-23(24(21)28)26(5,6)7/h10-14,16-17,28H,8-9,15,18-19H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPIQWGABDQMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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